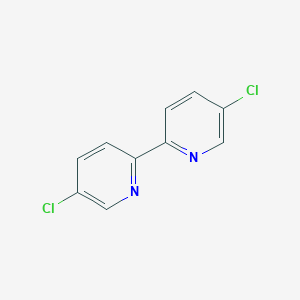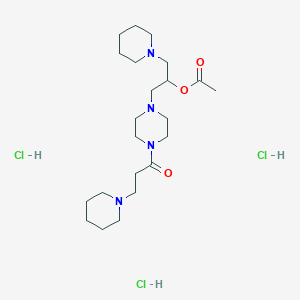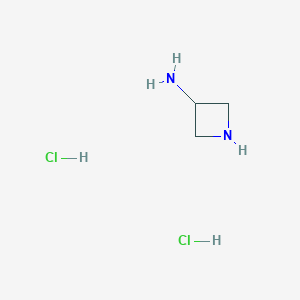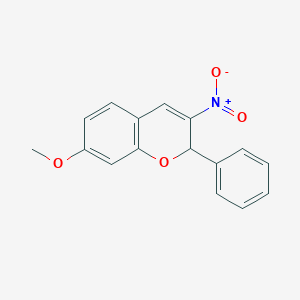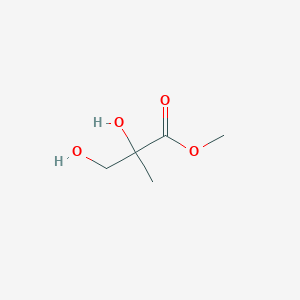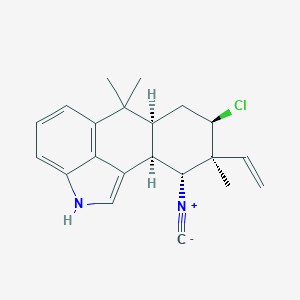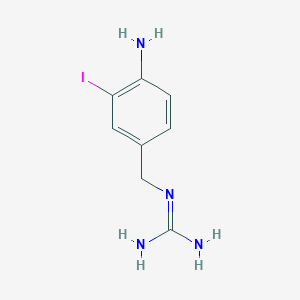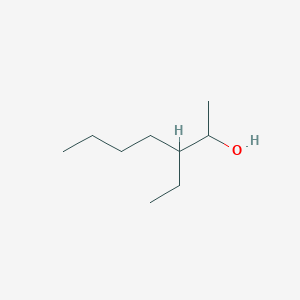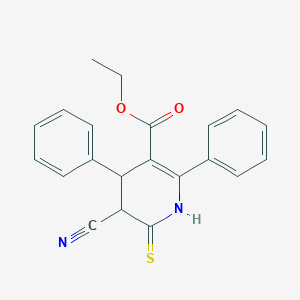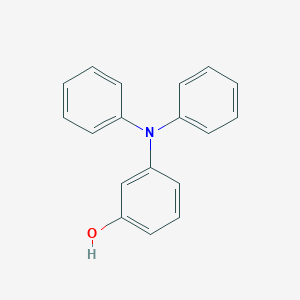![molecular formula C15H24N5O3+ B010078 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide CAS No. 103715-53-3](/img/structure/B10078.png)
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide, also known as CHAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. By inhibiting CAIX, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth.
Biochemische Und Physiologische Effekte
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In addition, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells. In normal cells, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to have no significant cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is its ability to selectively target cancer cells while having no significant cytotoxicity in normal cells. This makes it a promising candidate for targeted cancer therapy. However, one limitation of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide research. One direction is the development of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide-based targeted cancer therapies. Another direction is the development of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide-based bioimaging probes for the detection of intracellular zinc ions. Additionally, further studies are needed to investigate the potential applications of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide in other fields, such as drug delivery and materials science.
In conclusion, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide is a promising chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its ability to selectively target cancer cells while having no significant cytotoxicity in normal cells makes it a promising candidate for targeted cancer therapy. Further research is needed to fully explore the potential applications of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide in various fields.
Synthesemethoden
The synthesis of 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide involves the reaction of 2-bromoethyl pyridine-3-carboxylate with 6-aminohexanamide in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with carbonyldiimidazole and purified to obtain 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been studied for its potential applications in various fields, including cancer research, drug delivery, and bioimaging. In cancer research, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been used as a carrier for targeted drug delivery due to its ability to penetrate cell membranes. In bioimaging, 1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide has been used as a fluorescent probe for imaging intracellular zinc ions.
Eigenschaften
CAS-Nummer |
103715-53-3 |
|---|---|
Produktname |
1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide |
Molekularformel |
C15H24N5O3+ |
Molekulargewicht |
322.38 g/mol |
IUPAC-Name |
1-[2-[6-(carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H23N5O3/c16-14(22)12-6-5-9-20(10-12)11-13(21)18-7-3-1-2-4-8-19-15(17)23/h5-6,9-10H,1-4,7-8,11H2,(H5-,16,17,18,19,21,22,23)/p+1 |
InChI-Schlüssel |
MWDRBAJRCOJRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)NCCCCCCNC(=O)N)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CC(=O)NCCCCCCNC(=O)N)C(=O)N |
Synonyme |
NAHAA nicotinamide N(1)-(N-(6-aminohexyl)acetamide)agarose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



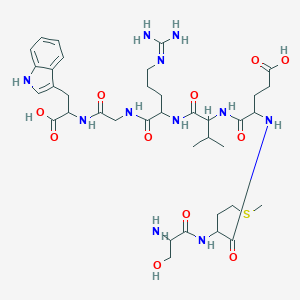
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
